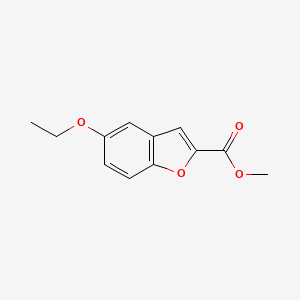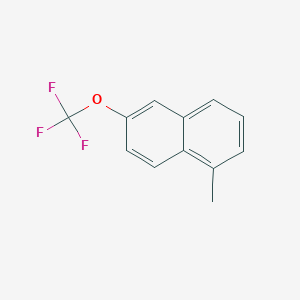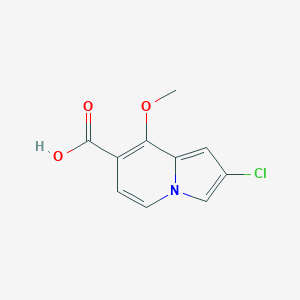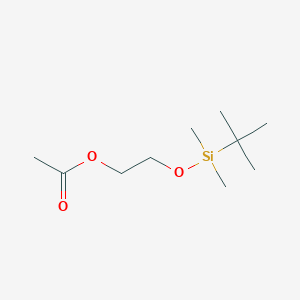![molecular formula C13H7NO3 B11884095 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid: is a heterocyclic compound characterized by its unique structure, which includes an indeno-pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole derivative, the compound can be synthesized through a series of reactions involving oxidation, cyclization, and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in the treatment of diseases such as cancer and infections .
Industry: In industry, the compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in materials science, including the creation of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 9-Oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- 4-Nitro-9-phenyl-1H-indeno[2,1-c]pyridine
- 9-Hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine
Comparison: Compared to these similar compounds, 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This makes it particularly versatile for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C13H7NO3 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
9-oxoindeno[2,1-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H7NO3/c15-12-10-5-7(13(16)17)1-2-8(10)9-3-4-14-6-11(9)12/h1-6H,(H,16,17) |
Clé InChI |
NXRLMBSRVNAYTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)




